molecular formula C13H23Br B14386544 1-Bromotrideca-2,4-diene CAS No. 89560-05-4

1-Bromotrideca-2,4-diene

Cat. No.: B14386544
CAS No.: 89560-05-4
M. Wt: 259.23 g/mol
InChI Key: IIFQGBVWVRHQMW-UHFFFAOYSA-N
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Description

1-Bromotrideca-2,4-diene is an organic compound characterized by the presence of a bromine atom attached to a tridecadiene structure. This compound belongs to the class of dienes, which are hydrocarbons containing two double bonds. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromotrideca-2,4-diene can be synthesized through several methods. One common approach involves the bromination of trideca-2,4-diene. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4). The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bonds of the diene, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and specific reaction conditions, such as temperature and pressure, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromotrideca-2,4-diene undergoes various chemical reactions, including:

    Electrophilic Addition: The compound can participate in electrophilic addition reactions, where electrophiles add to the double bonds. For example, the addition of hydrogen bromide (HBr) can result in the formation of 1,2-dibromotridecane.

    Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines, leading to the formation of different substituted tridecadienes.

    Oxidation and Reduction: The double bonds in the compound can undergo oxidation to form epoxides or reduction to form alkanes.

Common Reagents and Conditions:

    Electrophilic Addition: Reagents like HBr or Br2 in solvents such as CCl4 or dichloromethane (CH2Cl2).

    Substitution Reactions: Nucleophiles like OH-, NH3, or other amines in polar solvents.

    Oxidation: Oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) for epoxidation.

    Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products:

    Electrophilic Addition: 1,2-dibromotridecane.

    Substitution Reactions: Various substituted tridecadienes depending on the nucleophile used.

    Oxidation: Epoxides of tridecadiene.

    Reduction: Alkanes derived from tridecadiene.

Scientific Research Applications

1-Bromotrideca-2,4-diene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-Bromotrideca-2,4-diene in chemical reactions involves the interaction of its double bonds and bromine atom with various reagents. For example, in electrophilic addition reactions, the double bonds act as nucleophiles, attacking electrophiles like HBr or Br2. The bromine atom can also participate in substitution reactions, where it is replaced by other nucleophiles.

Molecular Targets and Pathways:

    Electrophilic Addition: The double bonds are the primary targets, leading to the formation of addition products.

    Substitution Reactions: The bromine atom is the target, resulting in the formation of substituted products.

Comparison with Similar Compounds

1-Bromotrideca-2,4-diene can be compared with other similar compounds, such as:

    1,3-Butadiene: A simpler diene with two double bonds, commonly used in polymer synthesis.

    1-Bromo-2-butene: A brominated diene with a shorter carbon chain.

    1,4-Hexadiene: A diene with two double bonds separated by a single carbon atom.

Properties

CAS No.

89560-05-4

Molecular Formula

C13H23Br

Molecular Weight

259.23 g/mol

IUPAC Name

1-bromotrideca-2,4-diene

InChI

InChI=1S/C13H23Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h9-12H,2-8,13H2,1H3

InChI Key

IIFQGBVWVRHQMW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CC=CCBr

Origin of Product

United States

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